N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide
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Overview
Description
N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypropyl group, a nitrophenyl group, and a methylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-nitrobenzaldehyde with 4-methylbenzoyl chloride in the presence of a base to form an intermediate, which is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aminobenzene derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-2-(3,4-dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
- 4-MEO-N-(1-(((3-methoxypropyl)amino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide
Uniqueness
N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(E)-3-(3-methoxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H23N3O5/c1-15-7-9-17(10-8-15)20(25)23-19(21(26)22-11-4-12-29-2)14-16-5-3-6-18(13-16)24(27)28/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,22,26)(H,23,25)/b19-14+ |
InChI Key |
ATZSUXKKMLZCIN-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCCOC |
Origin of Product |
United States |
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